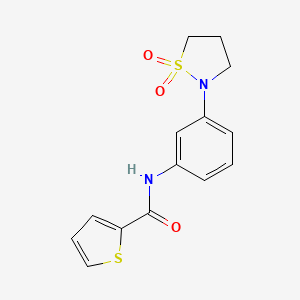
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide, commonly known as DTG, is a compound that belongs to the class of thiazolidinedione derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and diabetes. DTG has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
Applications De Recherche Scientifique
Anticancer Activity
Thiazolidine derivatives, including the compound , have been found to exhibit anticancer properties . They can potentially be used in the development of new anticancer drugs.
Anticonvulsant Activity
Thiazolidine derivatives have also shown anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders.
Antimicrobial Activity
These compounds have demonstrated antimicrobial properties, indicating their potential use in combating various bacterial and fungal infections .
Anti-inflammatory Activity
Thiazolidine derivatives have anti-inflammatory properties . They could be used in the development of drugs for treating conditions like arthritis and other inflammatory diseases.
Neuroprotective Activity
The neuroprotective activity of thiazolidine derivatives suggests their potential use in the treatment of neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease .
Antioxidant Activity
These compounds have shown antioxidant activity , which could be beneficial in the prevention of diseases caused by oxidative stress, such as heart disease and cancer.
Drug Design
Thiazolidine derivatives are used in probe design , which is a crucial step in drug discovery and development. They can be used to study the interaction between a drug and its target, helping in the design of more effective drugs.
Green Chemistry
Thiazolidine derivatives have been synthesized using various green chemistry approaches . This not only improves their selectivity, purity, and product yield but also makes the synthesis process more environmentally friendly.
Mécanisme D'action
Target of Action
Compounds with a similar thiazolidine structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.
Mode of Action
Thiazolidine derivatives, which share a similar structure, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Given the diverse biological activities of similar thiazolidine derivatives, it is likely that this compound affects multiple pathways, leading to a range of downstream effects .
Result of Action
Similar thiazolidine derivatives have been found to exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c17-14(13-6-2-8-20-13)15-11-4-1-5-12(10-11)16-7-3-9-21(16,18)19/h1-2,4-6,8,10H,3,7,9H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRCKCFKGVUOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-6-bromo-4-nitrophenol](/img/structure/B2389553.png)

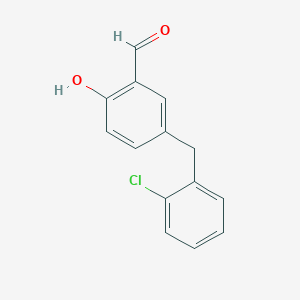
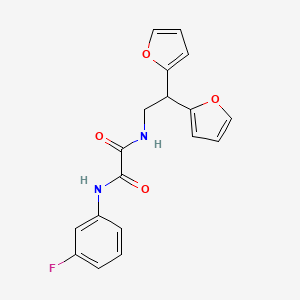
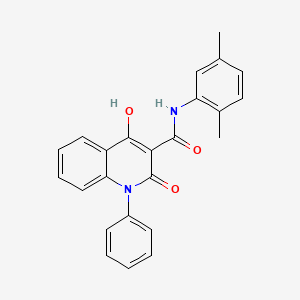
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate](/img/structure/B2389561.png)
![N-(3-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2389562.png)
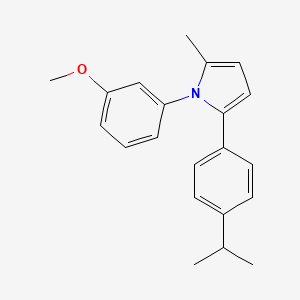
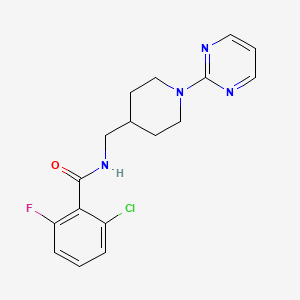
![N-(3-methoxybenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2389567.png)
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2389573.png)
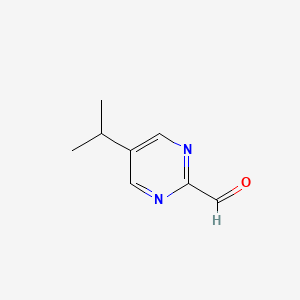
![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2389575.png)